molecular formula C15H20N2O4S B1662282 Chromanol 293B CAS No. 163163-23-3

Chromanol 293B

Numéro de catalogue B1662282
Numéro CAS: 163163-23-3
Poids moléculaire: 324.4 g/mol
Clé InChI: HVSJHHXUORMCGK-UONOGXRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chromanol 293B is a potent inhibitor of the potassium channel protein (KvLQT1). It inhibits repolarization potassium currents in human atrial myocytes and improves glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the potassium voltage-gated channel (KCNQ1) .


Synthesis Analysis

The total synthesis of Chromanol 293B has been achieved through the stereoselective amination of chiral benzylic ethers . This method involves the use of chlorosulfonyl isocyanate on the chromane framework .


Chemical Reactions Analysis

Chromanol 293B is known to inhibit the potassium channel protein KvLQT1 . It also inhibits repolarization potassium currents in human atrial myocytes . In the pancreas, it modulates the potassium voltage-gated channel KCNQ1 to improve glucose-stimulated insulin secretion .

Applications De Recherche Scientifique

Summary of Application

Chromanol 293B is used in cardiac research as a selective blocker of the slow component of the delayed rectifier K+ current (I Ks). This current is believed to be important in cardiac repolarization and may be a potential target for antiarrhythmic drugs .

Methods of Application

The effects of 293B on K+, Na+, and Ca2+ currents and action potentials in human and guinea pig cardiomyocytes were assessed using whole-cell patch clamp techniques .

Postinfarction Canine Heart Research

Summary of Application

Chromanol 293B is used in the study of the electrophysiologic effects in the postinfarction canine heart .

Methods of Application

Three-dimensional mapping was performed after insertion of 6 × 6 needle electrodes in the left ventricle of in-situ canine hearts. The effects of chromanol 293B on conduction and refractoriness in normal, infarcted, and transitional regions of the hearts were investigated .

Inhibition of Calcium and cAMP-Activated Potassium Channels

Summary of Application

Chromanol 293B has been used in the inhibition of calcium and cyclic adenosine monophosphate (cAMP)-activated potassium channels in human epithelial cell lines .

Safety And Hazards

Chromanol 293B is harmful if swallowed, in contact with skin, or if inhaled . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Orientations Futures

Chromanol 293B has been shown to enhance insulin secretion in insulinoma cell lines and primary islets, suggesting potential applications in the treatment of type 2 diabetes . It may also be a useful tool for studying the physiological and pathophysiological role of IKs and the antiarrhythmic potential of IKs blockade .

Propriétés

IUPAC Name

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167526
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromanol 293B

CAS RN

163163-23-3
Record name rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163163-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromanol 293B
Reactant of Route 2
Chromanol 293B
Reactant of Route 3
Chromanol 293B
Reactant of Route 4
Reactant of Route 4
Chromanol 293B
Reactant of Route 5
Chromanol 293B
Reactant of Route 6
Chromanol 293B

Citations

For This Compound
1,960
Citations
XL Du, CP Lau, SW Chiu, HF Tse, U Gerlach… - Journal of molecular and …, 2003 - Elsevier
… In the present study, we have demonstrated that the selective I Ks blocker chromanol 293B significantly inhibits human atrial native I to1 and I Kur in a concentration-dependent manner. …
Number of citations: 26 www.sciencedirect.com
A Bachmann, U Quast, U Russ - Naunyn-Schmiedeberg's archives of …, 2001 - Springer
… In conclusion, we have shown that chromanol 293B, known as a blocker of the slow component of the delayed rectifier in the heart, inhibits the CFTR Cl– channel at three to five times …
Number of citations: 35 link.springer.com
ICH Yang, MW Scherz, A Bahinski, PB Bennett… - … of Pharmacology and …, 2000 - ASPET
… ,4S] enantiomer of chromanol 293B is a selective inhibitor of … synthesize the enantiomers of chromanol 293B and to determine their … assignment of the chromanol 293B enantiomers was …
Number of citations: 65 jpet.aspetjournals.org
RF Bosch, R Gaspo, AE Busch, HJ Lang… - Cardiovascular …, 1998 - academic.oup.com
… The chromanol 293B is a selective blocker of I Ks , with a different rate-dependent profile of APD prolongation compared to the I Kr blocker dofetilide. This compound may be a very …
Number of citations: 285 academic.oup.com
L Liu, F Wang, H Lu, X Ren, J Zou - Islets, 2014 - Taylor & Francis
… normal mice and then investigated the effects of chromanol 293B, a KCNQ1 channel inhibitor, on … Administration of chromanol 293B enhanced GSIS in cultured islets and intact animals. …
Number of citations: 29 www.tandfonline.com
GCL Bett, MJ Morales, DL Beahm… - The Journal of …, 2006 - Wiley Online Library
… We determined the effect of the chromanol 293B on KCNQ1 channels, and how this … KCNQ1 was the least responsive to chromanol 293B, with 10 μm only slightly reducing the …
Number of citations: 64 physoc.onlinelibrary.wiley.com
AE Busch, H Suessbrich, S Waldegger, E Sailer… - … -European Journal of …, 1996 - Springer
… The present study shows that the chromanol 293B is a potent inhibitor of ISK channels expressed in Xenopus oocytes and IK, in guinea pig cardiac myocytes. In contrast, 293B had …
Number of citations: 187 link.springer.com
ZQ SUN, GP THOMAS… - Journal of cardiovascular …, 2001 - Wiley Online Library
… Although the chromanol derivative chromanol 293B has been shown to be relatively … Chromanol 293B (chromanol) has been shown to be a potent and selective inhibitor of currents …
Number of citations: 68 onlinelibrary.wiley.com
C Lerche, I Bruhova, H Lerche, K Steinmeyer… - Molecular …, 2007 - ASPET
… Chromanol 293B was synthesised by the medicinal chemistry group of Sanofi-Aventis Pharma (Frankfurt, Germany). Chromanol 293B-containing solutions were freshly prepared from a …
Number of citations: 95 molpharm.aspetjournals.org
YC Lo, SR Yang, MH Huang, YC Liu, SN Wu - Life sciences, 2005 - Elsevier
… chromanol 293B on ion currents in rat embryonic heart-derived H9c2 cells were investigated in this study. Chromanol 293B … The IC 50 value for chromanol 293B-induced inhibition of I K …
Number of citations: 14 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.